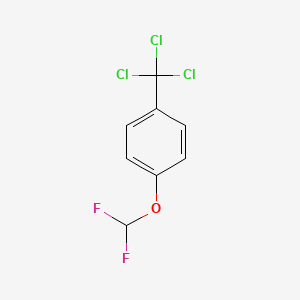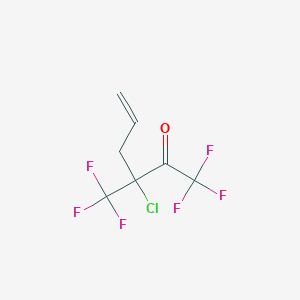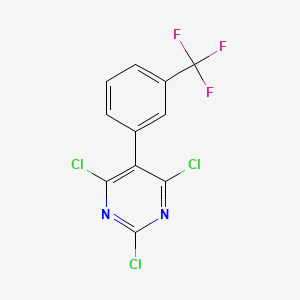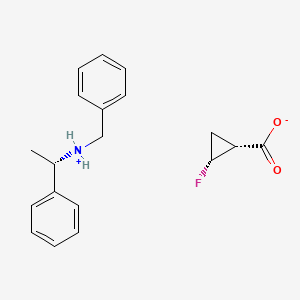
4-(Difluoromethoxy)benzotrichloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)benzotrichloride (DFMTC) is an organic compound belonging to the family of halogenated benzenes. It is a colorless liquid with a distinct chloroform-like odor, and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Due to its unique properties, DFMTC has been studied extensively in recent years, and has been found to have a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)benzotrichloride, 95% has been used in a variety of scientific research applications, including the study of the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the properties of organic compounds, such as solubility, reactivity, and stability. Additionally, 4-(Difluoromethoxy)benzotrichloride, 95% has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)benzotrichloride, 95% is not fully understood. However, it is believed to act as a halogenating agent, meaning that it can replace existing halogen atoms in organic molecules with its own halogen atoms. This property can be used to modify the properties of organic compounds, such as solubility, reactivity, and stability. Additionally, 4-(Difluoromethoxy)benzotrichloride, 95% can be used to introduce new functional groups into organic molecules, allowing for the creation of novel compounds.
Biochemical and Physiological Effects
4-(Difluoromethoxy)benzotrichloride, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as glutathione S-transferase, cytochrome P450, and acetylcholinesterase. Additionally, 4-(Difluoromethoxy)benzotrichloride, 95% has been found to have cytotoxic effects on certain cell lines, and has been shown to be an effective insecticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Difluoromethoxy)benzotrichloride, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a colorless liquid with a distinct chloroform-like odor, making it easy to identify. However, 4-(Difluoromethoxy)benzotrichloride, 95% is highly toxic and should be handled with extreme caution.
Direcciones Futuras
There are several potential future directions for research on 4-(Difluoromethoxy)benzotrichloride, 95%. One possibility is to further study its mechanism of action, in order to better understand how it modifies organic molecules. Additionally, further research could be conducted on its biochemical and physiological effects, in order to better understand its potential applications in medicine and agriculture. Finally, further research could be conducted on its use as an insecticide, in order to develop more effective and environmentally friendly methods of pest control.
Métodos De Síntesis
4-(Difluoromethoxy)benzotrichloride, 95% is synthesized through a multi-step process, starting with the reaction of 4-chloro-2-fluorobenzotrichloride with potassium hydroxide (KOH) in an aqueous solution. The resulting product is then reacted with difluoromethyl hypochlorite (DFMHO) in anhydrous methanol to form 4-(difluoromethoxy)benzotrichloride. The reaction is typically carried out at room temperature and is usually complete within a few hours.
Propiedades
IUPAC Name |
1-(difluoromethoxy)-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDJEKYLRFQOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)(Cl)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)benzotrichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)








![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
